Cas no 2092289-52-4 (6-\u200b(Aminomethyl)\u200b-\u200b5-\u200bfluoro-3-\u200bpyridinecarboxylic Acid Methyl Ester)
6-\u200b(Aminomethyl)\u200b-\u200b5-\u200bfluoro-3-\u200bpyridinecarboxylic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-(aminomethyl)-5-fluoronicotinate
- 6-\u200b(Aminomethyl)\u200b-\u200b5-\u200bfluoro-3-\u200bpyridinecarboxylic Acid Methyl Ester
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- Inchi: 1S/C8H9FN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,3,10H2,1H3
- InChI Key: VLDVRVSSGQVFRL-UHFFFAOYSA-N
- SMILES: FC1=CC(C(=O)OC)=CN=C1CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- XLogP3: -0.3
- Topological Polar Surface Area: 65.2
6-\u200b(Aminomethyl)\u200b-\u200b5-\u200bfluoro-3-\u200bpyridinecarboxylic Acid Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A209220-50mg |
6-\u200b(Aminomethyl)\u200b-\u200b5-\u200bfluoro-3-\u200bpyridinecarboxylic Acid Methyl Ester |
2092289-52-4 | 50mg |
$ 133.00 | 2023-04-19 | ||
| TRC | A209220-250mg |
6-\u200b(Aminomethyl)\u200b-\u200b5-\u200bfluoro-3-\u200bpyridinecarboxylic Acid Methyl Ester |
2092289-52-4 | 250mg |
$ 563.00 | 2023-04-19 | ||
| TRC | A209220-500mg |
6-\u200b(Aminomethyl)\u200b-\u200b5-\u200bfluoro-3-\u200bpyridinecarboxylic Acid Methyl Ester |
2092289-52-4 | 500mg |
$ 999.00 | 2023-04-19 | ||
| TRC | A209220-1g |
6-(Aminomethyl)-5-fluoro-3-pyridinecarboxylic Acid Methyl Ester |
2092289-52-4 | 1g |
$ 3000.00 | 2023-09-09 |
6-\u200b(Aminomethyl)\u200b-\u200b5-\u200bfluoro-3-\u200bpyridinecarboxylic Acid Methyl Ester Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 6-\u200b(Aminomethyl)\u200b-\u200b5-\u200bfluoro-3-\u200bpyridinecarboxylic Acid Methyl Ester
Introduction to 6-(Aminomethyl)-5-Fluoro-3-Pyridinecarboxylic Acid Methyl Ester (CAS No. 2092289-52-4)
6-(Aminomethyl)-5-Fluoro-3-pyridinecarboxylic acid methyl ester (CAS No. 2092289-52-4) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of a fluorine atom and an aminomethyl group in its structure confers unique chemical and biological properties, making it a valuable building block in the synthesis of complex molecules.
The chemical structure of 6-(Aminomethyl)-5-Fluoro-3-pyridinecarboxylic acid methyl ester is defined by a pyridine ring substituted with a fluorine atom at the 5-position and an aminomethyl group at the 6-position, along with a methyl ester group at the 3-position. This combination of functional groups provides a rich platform for further chemical modifications and derivatizations, which can be tailored to achieve specific pharmacological profiles.
In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic properties. The presence of the fluorine atom in 6-(Aminomethyl)-5-Fluoro-3-pyridinecarboxylic acid methyl ester contributes to these advantageous properties, making it an attractive candidate for drug discovery programs. Fluorinated compounds have been shown to exhibit improved bioavailability, reduced toxicity, and enhanced binding affinity to target proteins, which are crucial factors in the design of effective drugs.
The aminomethyl group in 6-(Aminomethyl)-5-Fluoro-3-pyridinecarboxylic acid methyl ester offers additional opportunities for functionalization. Amines are common motifs in bioactive molecules and can participate in various biological interactions, such as hydrogen bonding and electrostatic interactions. This functional group can be readily modified through reactions such as acylation, alkylation, or coupling with other biomolecules, thereby expanding the scope of potential applications for this compound.
The methyl ester group at the 3-position of the pyridine ring provides further versatility in terms of chemical reactivity. Esters are known to undergo hydrolysis under acidic or basic conditions, which can be exploited to generate carboxylic acids or other derivatives. This property is particularly useful in prodrug strategies, where the ester form is administered and subsequently converted into the active drug in vivo through enzymatic or chemical processes.
Recent studies have explored the biological activities of compounds derived from 6-(Aminomethyl)-5-Fluoro-3-pyridinecarboxylic acid methyl ester. For instance, researchers have investigated its potential as an inhibitor of specific enzymes involved in disease pathways. One notable application is its use as a scaffold for developing inhibitors of kinases, which are key regulators of cellular signaling pathways and are implicated in various diseases, including cancer and inflammatory disorders.
In addition to its potential as a therapeutic agent, 6-(Aminomethyl)-5-Fluoro-3-pyridinecarboxylic acid methyl ester has also been studied for its utility as a tool compound in academic research. Its unique structural features make it an ideal candidate for probing protein-ligand interactions and elucidating mechanisms of action at the molecular level. The ability to modify this compound through synthetic chemistry allows researchers to fine-tune its properties and gain deeper insights into biological processes.
The synthesis of 6-(Aminomethyl)-5-Fluoro-3-pyridinecarboxylic acid methyl ester typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions, coupling reactions, and functional group interconversions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its availability for both research and industrial applications.
In conclusion, 6-(Aminomethyl)-5-Fluoro-3-pyridinecarboxylic acid methyl ester (CAS No. 2092289-52-4) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups provides a robust platform for developing novel therapeutic agents and advancing our understanding of biological systems. As research continues to uncover new possibilities, this compound is likely to play an increasingly important role in the future of drug discovery and development.
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